2-Chloro-2-methyl-3-phenylpropionitrile

Description

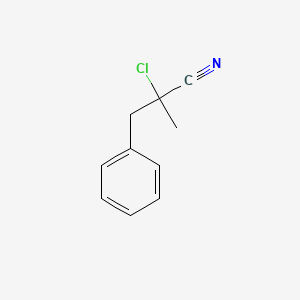

Chemical Name: 2-Chloro-2-methyl-3-phenylpropionitrile Synonyms: 2-(3-Chlorophenyl)-2-methylpropionitrile; Benzeneacetonitrile, 3-chloro-α,α-dimethyl- CAS Number: 64798-33-0 Molecular Formula: C₁₁H₁₀ClN Molecular Weight: 191.66 g/mol Structural Features: The compound consists of a propionitrile backbone with a chloro group at position 2, a methyl group at position 2, and a phenyl ring at position 3. This structure confers unique steric and electronic properties, influencing reactivity and applications in organic synthesis, such as serving as a precursor for pharmaceuticals or agrochemicals.

Properties

Molecular Formula |

C10H10ClN |

|---|---|

Molecular Weight |

179.64 g/mol |

IUPAC Name |

2-chloro-2-methyl-3-phenylpropanenitrile |

InChI |

InChI=1S/C10H10ClN/c1-10(11,8-12)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

InChI Key |

STSIDRPRXXMJRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C#N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of 2-Chloro-2-methyl-3-phenylpropionitrile with analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | 64798-33-0 | C₁₁H₁₀ClN | Nitrile, chloro, phenyl, methyl | Phenyl at position 3; chloro and methyl at C2 |

| 3-Chloropropionitrile | 542-76-7 | C₃H₄ClN | Nitrile, chloro | Linear chain with chloro at C3 |

| 3-Chloro-2-methylpropene | 563-47-3 | C₄H₇Cl | Alkene, chloro, methyl | Unsaturated backbone; chloro and methyl at C3 |

| 2-(3-Chlorophenyl)-2-methylpropanoic acid | 64798-35-2 | C₁₀H₁₁ClO₂ | Carboxylic acid, chloro, phenyl | Phenyl at position 3; carboxylic acid at C2 |

| 2-(2-Chlorophenyl)-2-(propylamino)propanenitrile | 1352318-53-6 | C₁₂H₁₅ClN₂ | Nitrile, chloro, amine | Chlorophenyl at C2; propylamine substitution |

Physicochemical Properties

- Boiling Point/Melting Point: The phenyl group in this compound increases its melting point compared to linear analogs like 3-Chloropropionitrile (C₃H₄ClN), which is a liquid at room temperature . The unsaturated 3-Chloro-2-methylpropene (C₄H₇Cl) has lower boiling points due to reduced molecular weight and nonpolar alkene structure .

- Solubility: The nitrile group in this compound enhances polarity, but the bulky phenyl group limits water solubility, favoring organic solvents like dichloromethane. In contrast, 2-(3-Chlorophenyl)-2-methylpropanoic acid (C₁₀H₁₁ClO₂) exhibits higher aqueous solubility due to the carboxylic acid group .

Research Findings and Key Differences

Steric Effects : The methyl and phenyl groups in this compound hinder nucleophilic attacks, making it less reactive than 3-Chloropropionitrile in SN2 reactions .

Synthetic Utility : While 3-Chloro-2-methylpropene (CAS 563-47-3) is used in polymerization, the target compound’s nitrile functionality makes it more suitable for coupling reactions in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.